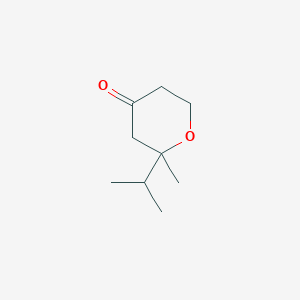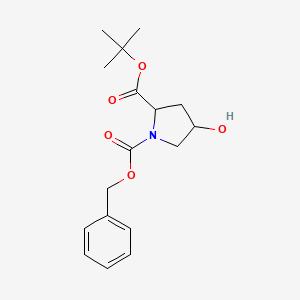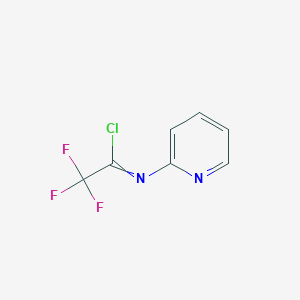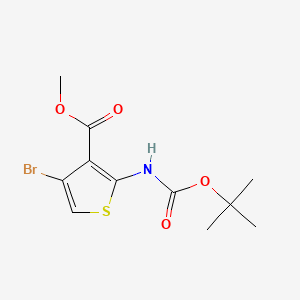![molecular formula C8H11F2NO2 B13681255 Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)
Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-difluoro-1-azabicyclo[320]heptane-5-carboxylate is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a difluorinated precursor with a nitrogen-containing reagent, followed by esterification to introduce the methyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and esterification processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom or the bicyclic framework.
Reduction: Reduction reactions may target the difluorinated carbons or the ester group.
Substitution: Substitution reactions can occur at various positions on the bicyclic structure, often facilitated by the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes.
Comparaison Avec Des Composés Similaires
- Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate
- 3-azabicyclo[3.1.1]heptanes
Comparison: Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate is unique due to its specific bicyclic structure and the presence of difluorinated carbons. This structural feature imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H11F2NO2 |
|---|---|
Poids moléculaire |
191.17 g/mol |
Nom IUPAC |
methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate |
InChI |
InChI=1S/C8H11F2NO2/c1-13-6(12)7-2-3-11(7)5-8(9,10)4-7/h2-5H2,1H3 |
Clé InChI |
ISTKKXOKUJWJKD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCN1CC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)

![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)
![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)


![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)

